molecular formula C9H10N4S B2664773 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline CAS No. 923230-55-1

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline

Cat. No.: B2664773
CAS No.: 923230-55-1
M. Wt: 206.27
InChI Key: YLPLMOXPXOYIDQ-UHFFFAOYSA-N
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Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline is an organic compound that features a triazole ring and an aniline moiety connected via a sulfur atom

Future Directions

Given the multidirectional biological activity of 1,2,4-triazole compounds , “2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline” could be a potential candidate for further investigations in the field of medicinal chemistry. The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

    Reduction: Tin(II) chloride, iron powder

Major Products

    Oxidation: Sulfoxides, sulfones

    Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives

    Reduction: Amines

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline is unique due to its specific combination of a triazole ring and aniline moiety connected via a sulfur atom. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13-6-11-12-9(13)14-8-5-3-2-4-7(8)10/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPLMOXPXOYIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923230-55-1
Record name 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
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